molecular formula C10H11N3S B2942361 4-(Ethylamino)quinazoline-2-thiol CAS No. 147408-62-6

4-(Ethylamino)quinazoline-2-thiol

Cat. No.: B2942361
CAS No.: 147408-62-6
M. Wt: 205.28
InChI Key: LUTLRQRICULTRC-UHFFFAOYSA-N
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Description

4-(Ethylamino)quinazoline-2-thiol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of an ethylamino group at the fourth position and a thiol group at the second position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)quinazoline-2-thiol typically involves the functionalization of aniline followed by the construction of the heterocyclic ring. One common method involves the use of 2-aminobenzylamine as a starting material. The functionalization of the aniline is followed by cyclization with carbon disulfide and triethylamine to form the quinazoline ring .

Industrial Production Methods: Industrial production methods for this compound are less documented in the literature. the general approach involves the use of dithiocarbamate intermediates, which are then cyclized to form the desired quinazoline-2-thiol derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylamino)quinazoline-2-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Ethylamino)quinazoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethylamino)quinazoline-2-thiol involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Uniqueness: 4-(Ethylamino)quinazoline-2-thiol is unique due to the presence of both the ethylamino and thiol groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(ethylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-11-9-7-5-3-4-6-8(7)12-10(14)13-9/h3-6H,2H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTLRQRICULTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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